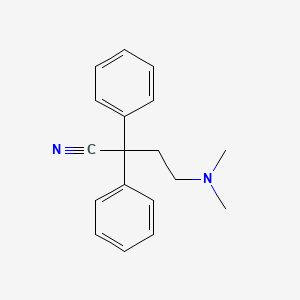
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol: is an organic compound with the molecular formula C10H20O2 It is characterized by a cyclobutyl ring substituted with ethoxy and dimethyl groups, and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of a strong acid catalyst to form the ethoxy group. Subsequent reduction of the ketone group yields the desired ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product specifications.
化学反应分析
Types of Reactions:
Oxidation: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学研究应用
Chemistry: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations based on its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its cyclobutyl and ethoxy groups, influencing biological pathways and processes.
相似化合物的比较
- cis-3-Methoxycyclobutylmethanol
- 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
- trans-3-Ethoxy-2,2-dimethylcyclobutanol
- cis-3-Ethoxy-2,2-dimethylcyclobutanol
Comparison: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is unique due to its specific combination of a cyclobutyl ring with ethoxy and ethan-1-ol groups. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the ethoxy group can influence its reactivity and solubility compared to compounds with methoxy or hydroxyl groups.
属性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC 名称 |
2-(3-ethoxy-2,2-dimethylcyclobutyl)ethanol |
InChI |
InChI=1S/C10H20O2/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
BUJKPZFZWAMCRU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(C1(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)


![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)


![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)

![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)

